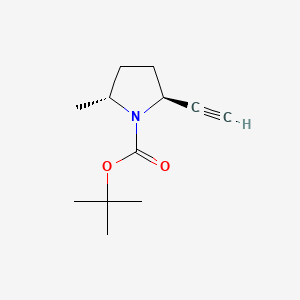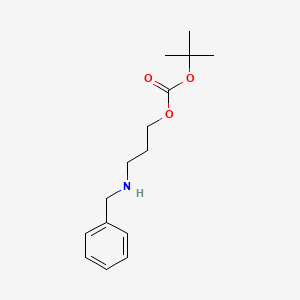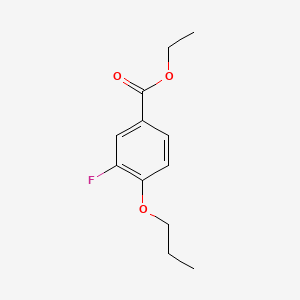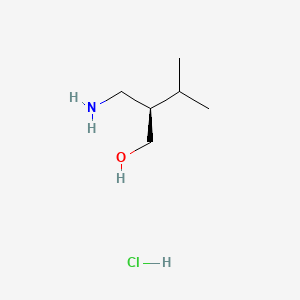![molecular formula C14H14S B14021085 Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a sulfane group attached to a biphenyl structure, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane typically involves the reaction of 2-methylbiphenyl with a suitable sulfur-containing reagent. One common method is the reaction of 2-methylbiphenyl with methylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride.
Industrial Production Methods
On an industrial scale, the production of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated biphenyl derivatives, alkylated biphenyl derivatives.
Scientific Research Applications
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane involves its interaction with specific molecular targets. The sulfane group can undergo redox reactions, which may play a role in its biological activity. The biphenyl structure allows for interactions with hydrophobic regions of proteins and cell membranes, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methylbiphenyl: Lacks the sulfane group, making it less reactive in redox reactions.
Methyl(2-methyl-[1,1’-biphenyl]-3-yl)sulfane: Similar structure but with the sulfane group attached at a different position, leading to different chemical properties.
Biphenyl: The parent compound without any substituents, used as a reference for comparing reactivity.
Uniqueness
Methyl(2-methyl-[1,1’-biphenyl]-4-yl)sulfane is unique due to the presence of both the methyl and sulfane groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C14H14S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanyl-1-phenylbenzene |
InChI |
InChI=1S/C14H14S/c1-11-10-13(15-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
RSAASZJSWQONGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)





![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
